Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

benzodiazepine receptor binding GABA-A receptor structure-activity relationship

3-(4-Fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (CAS 866345-17-7; MF C25H20FN3O; MW 397.45 g/mol) is a fully aromatic, tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. This compound class is associated with high-affinity benzodiazepine receptor binding, interleukin-1 (IL-1) antagonism, selective COX-2 inhibition, and phosphodiesterase 4 (PDE4) inhibition.

Molecular Formula C25H20FN3O
Molecular Weight 397.453
CAS No. 866345-17-7
Cat. No. B2482226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
CAS866345-17-7
Molecular FormulaC25H20FN3O
Molecular Weight397.453
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)OC
InChIInChI=1S/C25H20FN3O/c1-16-3-12-23-21(13-16)25-22(24(27-28-25)18-6-8-19(26)9-7-18)15-29(23)14-17-4-10-20(30-2)11-5-17/h3-13,15H,14H2,1-2H3
InChIKeyHYNJXEQOEHEPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (CAS 866345-17-7): Structural Identity and Compound Class Context


3-(4-Fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (CAS 866345-17-7; MF C25H20FN3O; MW 397.45 g/mol) is a fully aromatic, tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. This compound class is associated with high-affinity benzodiazepine receptor binding, interleukin-1 (IL-1) antagonism, selective COX-2 inhibition, and phosphodiesterase 4 (PDE4) inhibition [1]. The target compound features a unique substitution pattern: a 4-fluorophenyl group at C3, a 4-methoxybenzyl group at N5, and a methyl group at C8. Its structural identity is confirmed by ¹H NMR spectroscopy [2].

Why Pyrazolo[4,3-c]quinoline Analogs Cannot Be Interchanged: The Case for Position-Specific Substitution in CAS 866345-17-7


Pyrazolo[4,3-c]quinolines exhibit profound structure–activity relationship (SAR) sensitivity, wherein the identity and position of substituents on the tricyclic core dictate target selectivity, potency, and pharmacokinetic behavior. For example, 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives with different aromatic substituents show substantial variation in benzodiazepine receptor displacement affinity (IC50 ranging from nanomolar to >10 μM) [1]. The C3-(4-fluorophenyl) group in CAS 866345-17-7 is predicted to engage halogen-bond interactions distinct from C3-(4-methoxyphenyl) analogs, while the N5-(4-methoxybenzyl) substituent confers different lipophilicity and metabolic stability profiles compared to N5-benzyl or N5-(4-fluorobenzyl) variants. Generic substitution across this chemical space therefore risks loss of target engagement and altered pharmacological outcomes, making rigorous compound-specific selection essential.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (866345-17-7) Relative to Structural Analogs


C3 Substituent Identity: 4-Fluorophenyl vs. 4-Methoxyphenyl Predicted Impact on Benzodiazepine Receptor Affinity

Within the pyrazolo[4,3-c]quinoline class, the C3 substituent is a critical determinant of central benzodiazepine receptor (CBR) affinity. A series of 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives bearing different C3 substituents demonstrated that the C3-(4-fluorophenyl) motif (characteristic of the target compound) resides in a physicochemical space distinct from C3-(4-methoxyphenyl) variants. In a published SAR study, the CGS 8216 analog with a C3 4-fluorophenyl substituent exhibited IC50 values in the nanomolar range for [³H]flunitrazepam displacement, whereas the corresponding C3 4-methoxyphenyl analog showed significantly reduced binding [1]. This fluorine-mediated affinity enhancement is consistent with halogen-bond interactions at the receptor binding pocket.

benzodiazepine receptor binding GABA-A receptor structure-activity relationship

N5 Substituent Differentiation: 4-Methoxybenzyl vs. 4-Fluorobenzyl in Pyrazolo[4,3-c]quinoline Isomers

The target compound (N5 = 4-methoxybenzyl) is a direct regioisomeric analog of 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (N5 = 4-fluorobenzyl; C3 = 4-methoxyphenyl), a compound documented in the Wiley KnowItAll NMR Spectral Library [1]. This regioisomeric permutation is expected to produce distinct physicochemical profiles: the 4-methoxybenzyl group at N5 in the target compound introduces an additional hydrogen-bond acceptor (methoxy oxygen) not present in the 4-fluorobenzyl N5 analog, potentially altering solubility, logP, and target recognition.

lipophilicity metabolic stability N5 substituent comparison

C8 Substituent: Methyl vs. Methoxy in the Pyrazolo[4,3-c]quinoline Anti-Inflammatory SAR

The anti-inflammatory activity of pyrazolo[4,3-c]quinolines is highly sensitive to ring substitution. In a systematic evaluation of LPS-induced NO production in RAW 264.7 macrophages, pyrazolo[4,3-c]quinoline derivatives with a C8 substituent showed differential inhibitory potency [1]. Although the target compound (C8 = methyl) was not directly tested in that study, the SAR analysis indicates that C8 substitution modulates electronic distribution on the quinoline ring, affecting iNOS and COX-2 inhibition. A C8-methoxy analog (3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline) is commercially available as a comparator, with the C8 –OCH3 group expected to alter electron density and steric profile compared to the target compound's C8 –CH3 .

anti-inflammatory NO inhibition C8 substituent SAR

Interleukin-1 (IL-1) Antagonism: Pyrazolo[4,3-c]quinoline Class Positioning of the Target Scaffold

Patent US4748246 discloses pyrazolo[4,3-c]quinoline derivatives defined by Formula I encompassing the target compound's scaffold, which exhibit IL-1 antagonist activity [1]. The core pyrazolo[4,3-c]quinoline tricycle is the essential pharmacophore for this activity. The presence of the 3-(4-fluorophenyl) group in the target compound is structurally congruent with the aryl substitution pattern claimed for IL-1 antagonism, differentiating it from non-fluorinated C3-phenyl analogs that may exhibit altered potency. This positions CAS 866345-17-7 as a scaffold-relevant probe for IL-1-mediated inflammatory pathway studies, distinct from pyrazolo[4,3-c]quinolines primarily optimized for benzodiazepine receptor modulation.

IL-1 antagonist anti-inflammatory therapeutic utility

Predicted Physicochemical Differentiation: logP and H-Bond Profile vs. 5-Benzyl and 8-Ethoxy Analogs

The target compound's substitution pattern—3-(4-fluorophenyl), 5-(4-methoxybenzyl), 8-methyl—generates a distinct predicted property profile compared to the closest commercially cataloged analogs. Relative to 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (lacking the para-methoxy group), the target compound carries an additional hydrogen-bond acceptor, increasing topological polar surface area (TPSA) and reducing predicted logP, which may improve aqueous solubility at the expense of passive membrane permeability . Compared to 8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline (MW 427.47), the target compound is 30 Da lighter with a smaller C8 substituent, offering a reduced steric profile that may favor target binding in sterically constrained pockets.

physicochemical properties logP drug-likeness CNS penetration

Spectral Identity Confirmation: ¹H NMR Fingerprint Differentiation from Regioisomeric and 8-Substituted Analogs

The target compound possesses a unique ¹H NMR fingerprint that can be distinguished from its closest isomers. The 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methyl regioisomer (SpectraBase ID: 8cpuDu0DtqE) has a diagnostic ¹H NMR spectrum with the fluorophenyl group attached at N5 rather than C3, producing different aromatic proton coupling patterns [1]. The target compound's N5-(4-methoxybenzyl) group yields characteristic benzylic CH2 and methoxy singlet resonances distinct from the N5-(4-fluorobenzyl) CH2 of the regioisomer. This spectral differentiation provides unambiguous identity verification for procurement quality control.

NMR spectroscopy structure confirmation quality control

Recommended Application Scenarios for 3-(4-Fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (866345-17-7) Based on Quantitative Differentiation Evidence


GABA-A / Benzodiazepine Receptor Binding Site Probe in CNS Drug Discovery

The C3-(4-fluorophenyl) motif of the target compound aligns with the SAR observed in high-affinity central benzodiazepine receptor ligands [1]. Compared to C3-(4-methoxyphenyl) analogs, the fluoro substituent is predicted to enhance receptor affinity via halogen bonding, making this compound suitable as a reference ligand in competitive binding assays against [³H]flunitrazepam on rat brain membrane preparations [1]. Its distinct substitution pattern also offers orthogonal SAR information relative to the widely studied 2-arylpyrazolo[4,3-c]quinolin-3-one series.

IL-1-Mediated Inflammation Pathway Screening

Patent disclosure US4748246 establishes the pyrazolo[4,3-c]quinoline scaffold as an IL-1 antagonist chemotype [1]. The target compound falls within the claimed structural scope (Formula I) and carries the 3-(4-fluorophenyl) substitution consistent with IL-1 antagonistic activity. This positions it for deployment in IL-1β-driven cellular assays (e.g., chondrocyte or synovial fibroblast models) relevant to rheumatoid arthritis and osteoarthritis research, where IL-1 pathway interrogation is mechanistically informative.

Physicochemical Analyte for logP/TPSA Structure–Property Relationship (SPR) Profiling

The target compound occupies a defined position in a three-point substituent matrix (C3 = 4-F-Ph; N5 = 4-MeO-Bn; C8 = Me) that maps onto systematic variations in predicted logP and TPSA [1]. With a calculated TPSA of ~30.2 Ų and predicted logP of ~5.0, it serves as a central comparator between more hydrophilic (C8-OEt; TPSA ~39.5 Ų) and more lipophilic (N5-Bn; TPSA ~21.1 Ų) analogs. This facilitates quantitative SPR model building for CNS penetration, solubility, and permeability optimization in medicinal chemistry campaigns.

Analytical Reference Standard for Regioisomer Differentiation via ¹H NMR

The target compound's ¹H NMR spectrum exhibits a diagnostic signature arising from the specific arrangement of 4-fluorophenyl (C3), 4-methoxybenzyl (N5), and methyl (C8) substituents [1]. This enables its use as an analytical reference standard to verify the correct regioisomer in batch-to-batch procurement and to distinguish it from the closely related 5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methyl regioisomer, which shares identical molecular formula but differs in substituent connectivity and biological target preference.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.